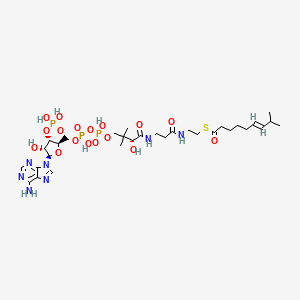
8-Methylnon-6-enoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-6-Nonenoyl-CoA is a specialized compound involved in the biosynthesis of capsaicin, the active component in chili peppers responsible for their pungency. This compound is a Coenzyme A ester derived from branched-chain amino acid biosynthesis and plays a crucial role in the formation of capsaicin through an amide bond formation with vanilloylamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6-Nonenoyl-CoA typically involves the activation of the corresponding acid using N-hydroxysuccinimide (NHS) and dicyclocarbodiimide (DCC). This method is well-established and allows for the efficient production of the CoA ester .
Industrial Production Methods: While specific industrial production methods for 8-Methyl-6-Nonenoyl-CoA are not extensively documented, the synthesis generally follows similar protocols to those used in laboratory settings, with potential scaling up for larger production volumes .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-6-Nonenoyl-CoA primarily undergoes amide bond formation reactions. One notable reaction is its combination with vanilloylamine, catalyzed by capsaicin synthase, to produce capsaicin .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide (NHS), dicyclocarbodiimide (DCC), vanilloylamine.
Conditions: The reactions typically occur under mild conditions, often in aqueous or organic solvents.
Major Products: The primary product formed from the reaction of 8-Methyl-6-Nonenoyl-CoA with vanilloylamine is capsaicin .
Scientific Research Applications
8-Methyl-6-Nonenoyl-CoA has significant applications in various fields:
Mechanism of Action
The mechanism of action of 8-Methyl-6-Nonenoyl-CoA involves its role as a substrate for capsaicin synthase, a BAHD-type acyltransferase. This enzyme catalyzes the formation of an amide bond between 8-Methyl-6-Nonenoyl-CoA and vanilloylamine, leading to the production of capsaicin. The enzyme is highly specific for its substrates and operates independently of additional cofactors .
Comparison with Similar Compounds
8-Nonenoyl-CoA: Another CoA ester involved in similar biosynthetic pathways.
Hexanoyl-CoA: A shorter-chain CoA ester used in various metabolic processes.
Myristoyl-CoA: A longer-chain CoA ester with applications in lipid metabolism.
Uniqueness: 8-Methyl-6-Nonenoyl-CoA is unique due to its specific role in the biosynthesis of capsaicin, a compound with significant culinary and pharmaceutical importance. Its specificity for vanilloylamine and the resulting production of capsaicin distinguish it from other CoA esters .
Properties
Molecular Formula |
C31H52N7O17P3S |
|---|---|
Molecular Weight |
919.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-8-methylnon-6-enethioate |
InChI |
InChI=1S/C31H52N7O17P3S/c1-19(2)9-7-5-6-8-10-22(40)59-14-13-33-21(39)11-12-34-29(43)26(42)31(3,4)16-52-58(49,50)55-57(47,48)51-15-20-25(54-56(44,45)46)24(41)30(53-20)38-18-37-23-27(32)35-17-36-28(23)38/h7,9,17-20,24-26,30,41-42H,5-6,8,10-16H2,1-4H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b9-7+/t20-,24-,25-,26+,30-/m1/s1 |
InChI Key |
JGNCYWQFXLYWMO-RSERDAIDSA-N |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C)C=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


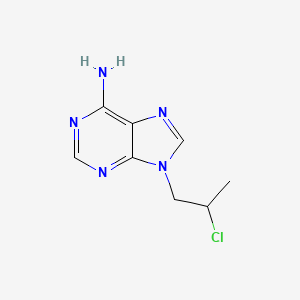
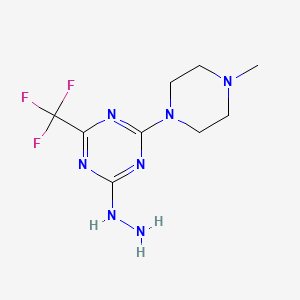
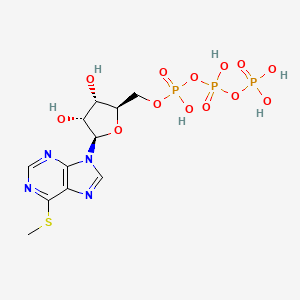
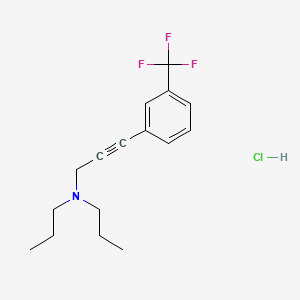
![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)

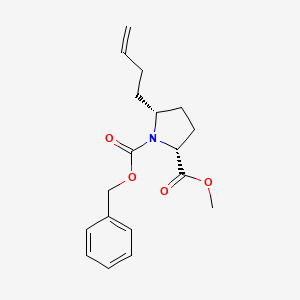
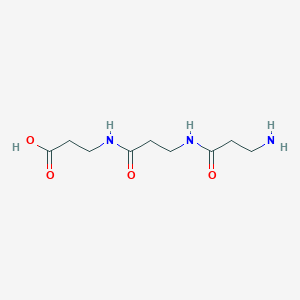
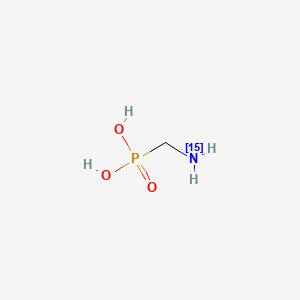
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)
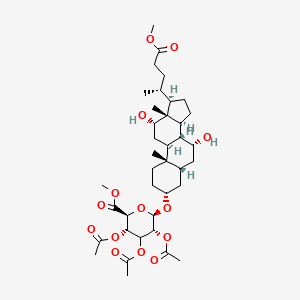
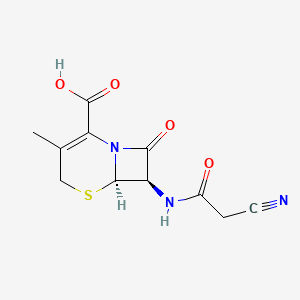
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13415853.png)

